6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
6-Oxo-2-(trifluoromethyl)bicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves a series of organic reactions. One common method is the [4 + 2] cycloaddition reaction, which allows for the rapid formation of the bicyclic structure under mild conditions . This reaction can be catalyzed by chiral tertiary amines, which facilitate the formation of the desired product with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can help achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Camphor: A naturally occurring compound with a similar bicyclic structure.
Sordarins: Bioactive natural products containing a bicyclo[2.2.1]heptane core.
α-Santalol and β-Santalol: Compounds with similar structural motifs used in perfumery and traditional medicine.
Uniqueness
6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9F3O3 |
---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
6-oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H9F3O3/c10-9(11,12)8(7(14)15)3-4-1-5(8)6(13)2-4/h4-5H,1-3H2,(H,14,15) |
InChI Key |
DRLAWDPNQCQSDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1C(C2)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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